molecular formula C3H6Br2 B1583031 2,2-Dibromopropane CAS No. 594-16-1

2,2-Dibromopropane

Cat. No. B1583031
Key on ui cas rn: 594-16-1
M. Wt: 201.89 g/mol
InChI Key: ARITXYXYCOZKMU-UHFFFAOYSA-N
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Patent
US06559143B1

Procedure details

A mixture of 1-(1-piperazinyl)-1-ethanone (6.7 g, 0.052 mol), dibromopropane (330 mL, excess) and K2CO3 (10.2 g, 0.079 mol) was stirred at rt for 4 h. The mixture was washed with 4×100 mL of water, and the organic phase (diluted with DCM) was acidified with aqueous hydrobromic acid (7 mL of 62% HBr dissolved in 150 mL of water). The organic layer was separated and washed with water (2×50 mL). The combined water layers were extracted with ether, neutralised (to pH 7) with 13 mL of 10 M NaOH, and then extracted with DCM. The combined organic layers were dried and concentrated in vacuo to give 4.1 g (32%) of the title compound.
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7](=[O:9])[CH3:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:10]([O-])([O-])=O.[K+].[K+].Br[C:17]([Br:20])([CH3:19])C>>[Br:20][CH2:17][CH2:19][CH2:10][N:4]1[CH2:5][CH2:6][N:1]([C:7](=[O:9])[CH3:8])[CH2:2][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
N1(CCNCC1)C(C)=O
Name
Quantity
10.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
330 mL
Type
reactant
Smiles
BrC(C)(C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with 4×100 mL of water
ADDITION
Type
ADDITION
Details
the organic phase (diluted with DCM)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined water layers were extracted with ether, neutralised (to pH 7) with 13 mL of 10 M NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCCCN1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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